Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt

説明

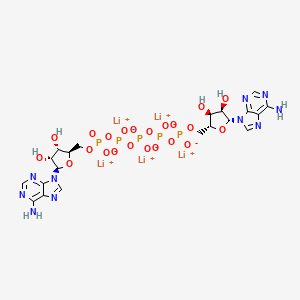

Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt is a complex nucleotide derivative. It consists of adenosine, a nucleoside, linked to a hexahydrogen pentaphosphate group at the 5' position, forming an ester bond with another adenosine molecule. This compound is known for its stability and solubility in water and buffered salt solutions.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through a multi-step chemical reaction involving adenosine and hexahydrogen pentaphosphate under controlled conditions.

The reaction typically requires specific catalysts and solvents to facilitate the formation of the ester bond.

Industrial Production Methods:

Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield.

Advanced purification techniques are employed to isolate the compound from by-products and impurities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur, where functional groups on the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, inert atmosphere.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

Oxidation: Various oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

科学的研究の応用

Scientific Research Applications

1. Inhibition of Adenylate Kinase

Ap5A is recognized as a potent inhibitor of adenylate kinase, an enzyme that catalyzes the interconversion of ATP and AMP. This property makes Ap5A valuable in studies involving fragmented sarcoplasmic reticulum (FSR) from skeletal muscle. Research indicates that Ap5A effectively inhibits adenylate kinase activity without interfering with calcium uptake or ATPase activity, facilitating more accurate experimental outcomes in studies of calcium movement and energy exchange reactions .

2. Diagnostic Reagents

The trilithium salt form of diadenosine pentaphosphate is utilized in diagnostic reagents for measuring creatine kinase activity. By inhibiting adenylate kinase during these assays, Ap5A helps enhance the specificity and reliability of diagnostic tests . This application is particularly relevant in clinical settings where accurate enzyme measurements are crucial for diagnosing myocardial infarctions and other conditions.

3. Metabolic Studies

Ap5A serves as a substrate in metabolic studies involving purine metabolism. It is hydrolyzed by specific enzymes, such as diadenosine hexaphosphate hydrolase, yielding ATP as a product. This reaction underscores its potential utility in understanding metabolic pathways and energy production mechanisms within cells .

Data Tables

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Inhibits adenylate kinase in muscle studies |

| Diagnostic Reagents | Used in assays for creatine kinase |

| Metabolic Pathway Studies | Serves as a substrate for hydrolysis reactions |

Case Studies

Case Study 1: Adenylate Kinase Inhibition

In a study conducted on bullfrog skeletal muscle FSR, researchers demonstrated that Ap5A effectively inhibits adenylate kinase at concentrations above 50 µM. This inhibition allowed for clearer insights into calcium transport mechanisms without the confounding effects of adenylate kinase activity, thereby enhancing the validity of the experimental results .

Case Study 2: Diagnostic Applications

In clinical diagnostics, the use of trilithium salt Ap5A has improved the accuracy of creatine kinase assays. By specifically inhibiting adenylate kinase, researchers were able to eliminate false positives associated with ATP interference during testing, leading to more reliable diagnostic outcomes for cardiac conditions .

作用機序

The compound exerts its effects through interactions with nucleic acids and enzymes involved in nucleotide metabolism. It binds to specific molecular targets, influencing pathways related to DNA and RNA synthesis and repair.

類似化合物との比較

Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, trilithium salt

Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, monolithium salt

Uniqueness:

The pentalithium salt form of the compound offers enhanced stability and solubility compared to its trilithium and monolithium counterparts, making it more suitable for certain biochemical applications.

生物活性

Adenosine 5'-(hexahydrogen pentaphosphate), also known as adenosine pentalithium salt, is a complex polyphosphate compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for adenosine 5'-(hexahydrogen pentaphosphate) is . It belongs to the class of purine ribonucleoside polyphosphates, which are critical in cellular energy transfer and signaling pathways.

Structural Overview

- Molecular Weight : Approximately 680.0 g/mol

- IUPAC Name : Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt

Adenosine pentalithium salt exhibits several biological activities primarily through its interactions with adenosine receptors and involvement in nucleotide metabolism. The compound is known to participate in:

- Cellular Energy Transfer : As a polyphosphate, it serves as a reservoir of energy, contributing to ATP synthesis.

- Signal Transduction : It modulates signaling pathways associated with cell proliferation and apoptosis through its metabolites.

- Nucleotide Metabolism : It plays a role in the catabolism of nucleotides, particularly in the degradation pathways mediated by enzymes such as Nudt3.

Case Studies

- Oxidative Stress Modulation : A study demonstrated that adenosine pentalithium salt can mitigate oxidative stress in cellular models by enhancing the activity of antioxidant enzymes. This protective effect was linked to its ability to regulate intracellular ATP levels and influence redox status.

- Neuroprotective Effects : Research indicated that this compound has neuroprotective properties in models of neurodegeneration. It was shown to reduce neuronal apoptosis and promote cell survival under stress conditions.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Primary Biological Activity |

|---|---|---|

| Adenosine Triphosphate (ATP) | 507.18 | Energy currency in cells |

| Adenosine Diphosphate (ADP) | 427.20 | Precursor to ATP; energy transfer |

| Adenosine Monophosphate (AMP) | 345.21 | Regulates metabolic pathways |

| Adenosine Pentalithium Salt | 680.0 | Energy transfer; neuroprotection |

特性

IUPAC Name |

pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSIUKZZDLEYFE-CSMIRWGRSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Li5N10O22P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240560 | |

| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

946.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94108-02-8 | |

| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'→5'-ester with adenosine, pentalithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。